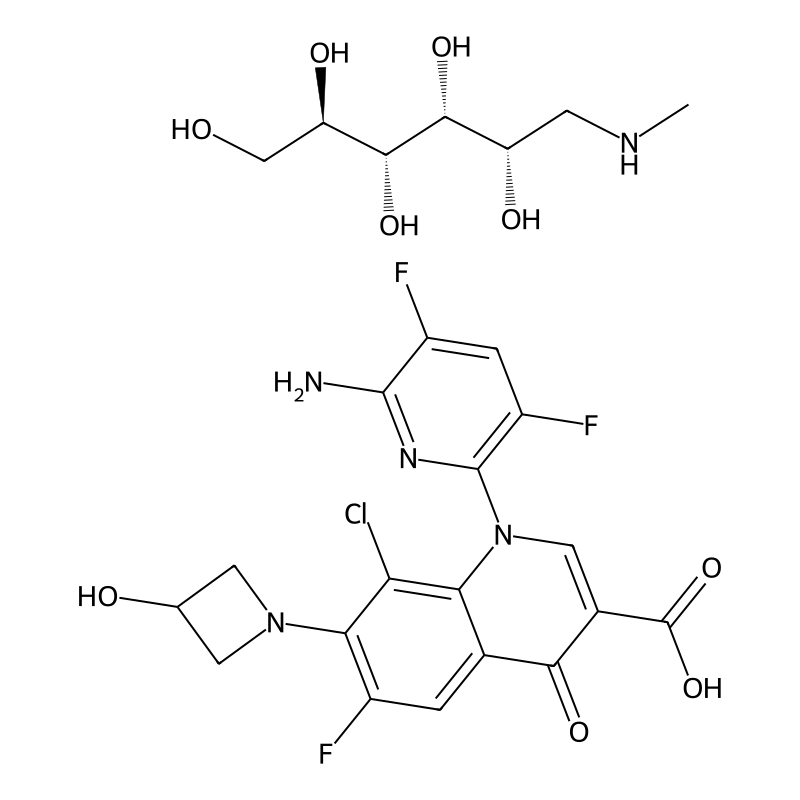Delafloxacin meglumine

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Delafloxacin meglumine is a fluoroquinolone antibiotic that is primarily used for treating acute bacterial skin and skin structure infections. It is marketed under the brand name Baxdela, among others. The chemical structure of delafloxacin meglumine is characterized by its unique composition, which includes a 6-amino-3,5-difluoropyridine moiety and a chloro-fluoroquinoline backbone. The compound is recognized for its enhanced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which distinguishes it from other fluoroquinolones .
Delafloxacin functions through the inhibition of bacterial DNA topoisomerase IV and DNA gyrase, enzymes essential for DNA replication and transcription. This inhibition disrupts the relaxation of supercoiled DNA, ultimately leading to bacterial cell death. The mechanism involves concentration-dependent bactericidal activity, making delafloxacin effective against a broad spectrum of bacteria .
The compound undergoes glucuronidation as its primary metabolic pathway, facilitated by enzymes such as UGT1A1 and UGT1A3. This metabolic process results in the formation of glucuronide metabolites, with less than 1% of the drug undergoing oxidative metabolism .
Delafloxacin exhibits potent antibacterial activity against various pathogens. Its unique anionic character allows for enhanced accumulation in acidic environments, such as those found in certain intracellular infections and biofilms. This property gives delafloxacin a significant advantage over other fluoroquinolones in treating infections where traditional antibiotics may fail .
Clinical studies have shown that delafloxacin has a lower minimum inhibitory concentration (MIC) against Gram-positive organisms compared to other fluoroquinolones, making it particularly effective in treating resistant strains .
The synthesis of delafloxacin meglumine involves multiple steps that typically include the following:
- Formation of the Fluoroquinolone Core: The synthesis begins with the construction of the fluoroquinolone scaffold through reactions involving substituted anilines and fluorinated reagents.
- Introduction of Side Chains: The addition of specific side chains, such as the 6-amino-3,5-difluoropyridine group, is achieved through nucleophilic substitution reactions.
- Salt Formation: Finally, delafloxacin is converted into its meglumine salt form to enhance solubility and stability for pharmaceutical formulations .
Delafloxacin meglumine is primarily indicated for the treatment of acute bacterial skin and skin structure infections caused by susceptible microorganisms. It has also been studied for potential use in treating conditions such as:
- Community-acquired pneumonia
- Gonorrhea
- Various bacterial infections resistant to standard treatments .
The drug's unique properties make it particularly valuable in clinical settings where antibiotic resistance poses significant challenges.
Delafloxacin can interact with various substances that may affect its absorption and efficacy. Notably:
- Metal Ions: Compounds containing aluminum, magnesium, or iron can reduce the absorption of delafloxacin, leading to decreased serum concentrations.
- Other Medications: Co-administration with certain medications may alter pharmacokinetics or increase the risk of adverse effects. For instance, caution is advised when using antacids or supplements containing divalent or trivalent cations alongside delafloxacin .
Clinical studies have demonstrated that delafloxacin does not significantly inhibit cytochrome P450 enzymes or transporters at clinically relevant concentrations, indicating a lower potential for drug-drug interactions compared to other fluoroquinolones .
Delafloxacin's unique properties can be highlighted in comparison to other fluoroquinolone antibiotics:
| Compound Name | Spectrum of Activity | Unique Features |
|---|---|---|
| Ciprofloxacin | Broad-spectrum | Commonly used but less effective against MRSA |
| Levofloxacin | Broad-spectrum | More active against Streptococcus pneumoniae |
| Moxifloxacin | Broad-spectrum | Enhanced activity against anaerobes |
| Gatifloxacin | Broad-spectrum | Associated with higher rates of adverse effects |
| Delafloxacin | Enhanced activity against Gram-positive bacteria | Anionic character allows better accumulation in acidic environments |
Delafloxacin stands out due to its effectiveness against resistant Gram-positive organisms and its favorable pharmacokinetic profile, making it a critical option in contemporary antibiotic therapy .








